
2-(Phénylthio)thiophène
Vue d'ensemble
Description
2-(Phenylthio)thiophene is a sulfur-containing heteroaromatic compound that is part of the thiophene family. Thiophenes are known for their diverse applications in material science and pharmaceuticals, exhibiting a wide range of biological activities such as antibacterial, antifungal, and antiproliferative properties. They are also utilized in electronics, including thin-film transistors and solar cells .
Synthesis Analysis
The synthesis of related thiophene derivatives often involves multi-step reactions. For instance, 2-phenylthieno[3,4-b]thiophene was synthesized from dibromothiophene and phenylacetylene in two steps . Another example is the synthesis of 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene from di-2-thenoylmethane through a five-step process . The synthesis of the title compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, involved a reaction with diethoxyethylthio and methylthio groups, followed by purification and recrystallization .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their electronic and optical properties. For example, the crystal structure of a related compound, (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was determined using X-ray diffraction, revealing a yellow block-shaped crystal . Modifications on the thiophene backbone or side groups can significantly impact the electronic properties of these compounds .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, 1,3,4,6-tetra-2-thienylthieno[3,4-c]thiophene reacted with N-phenylmaleimide to yield exo and endo adducts, and with other reagents to give benzo[c]thiophene derivatives . These reactions are often used to further modify the electronic properties of thiophene-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the low band gap of poly(2-phenylthieno[3,4-b]thiophene) makes it a novel low band gap polymer with potential conductive properties . The oligomers synthesized in another study were characterized as n-type semiconductors with varying carrier mobilities, indicating their potential in electronic applications . The mesomorphic properties of multiynylthiophenes were also studied, with some compounds exhibiting liquid-crystalline properties .
Applications De Recherche Scientifique
Chimie Médicinale
Les analogues à base de thiophène, y compris le 2-(Phénylthio)thiophène, ont intéressé un nombre croissant de scientifiques en tant que composés biologiquement actifs potentiels . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Médicaments Anti-Inflammatoires
Les composés avec un système cyclique de thiophène, comme le this compound, présentent de nombreuses propriétés pharmacologiques telles que l'anti-inflammatoire . Par exemple, le suprofène, qui a une structure de thiophène substituée en position 2, est connu comme un médicament anti-inflammatoire non stéroïdien .
Agents Antimicrobiens
Les dérivés du thiophène présentent également des propriétés antimicrobiennes . Cela fait du this compound un candidat potentiel pour le développement de nouveaux agents antimicrobiens.
Agents Anticancéreux
Les dérivés du thiophène, y compris le this compound, ont montré des propriétés anticancéreuses . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux médicaments anticancéreux.
Semi-conducteurs Organiques
Les molécules médiées par le thiophène, comme le this compound, jouent un rôle important dans le développement des semi-conducteurs organiques . Cela les rend importants dans le domaine de la science des matériaux.
Diodes Émettrices de Lumière Organiques (OLED)
Les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLED)
Mécanisme D'action
Target of Action
Thiophene-based analogs, which include 2-(phenylthio)thiophene, have been studied extensively for their potential as biologically active compounds .
Mode of Action
It’s known that thiophene derivatives can be metabolized to form reactive metabolites, such as s-oxides and epoxides . These metabolites can interact with biological targets, leading to various biological effects .
Biochemical Pathways
It’s known that thiophene derivatives can be metabolized by hepatic microsomes and human cyp1a1 supersomes to both an s-oxide and epoxide . The formation of these metabolites can potentially affect various biochemical pathways .
Result of Action
It’s known that thiophene derivatives can exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
It’s known that the compound should be stored at temperatures between 2-8°c .
Orientations Futures
Thiophene-based compounds, including 2-(Phenylthio)thiophene, have been the focus of many recent studies due to their potential applications in various fields. They are seen as potential candidates for the development of new anti-inflammatory agents . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Propriétés
IUPAC Name |
2-phenylsulfanylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTBWKNYWACCRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381192 | |
| Record name | 2-(Phenylthio)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16718-12-0 | |
| Record name | 2-(Phenylthio)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16718-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylthio)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylsulfanylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

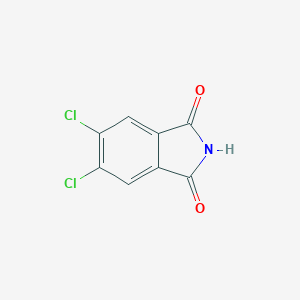
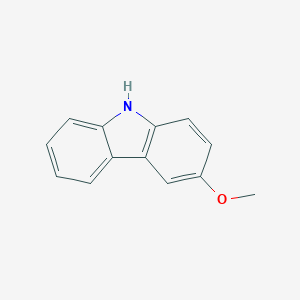



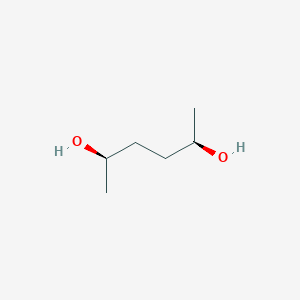

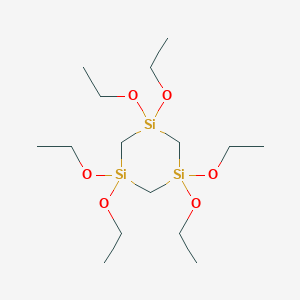
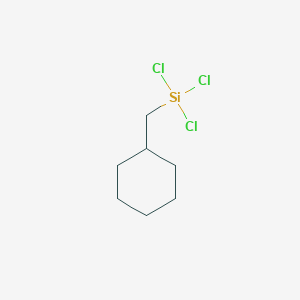
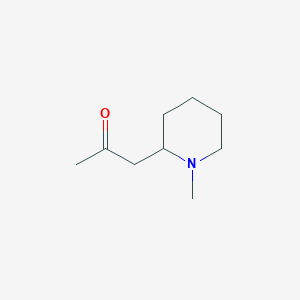
![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B101875.png)
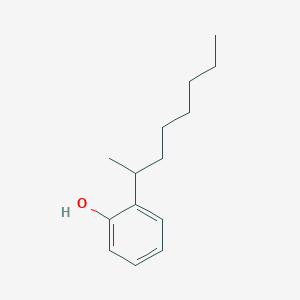

![2,3-Dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B101879.png)